molecular formula C20H21NO6 B5331199 3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5331199
M. Wt: 371.4 g/mol
InChI Key: JLYXNYAVQUKLPI-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxycarbonyl phenyl group, and two carboxylate groups

Properties

IUPAC Name

dimethyl 1-cyclopropyl-4-(4-methoxycarbonylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-18(22)13-6-4-12(5-7-13)17-15(19(23)26-2)10-21(14-8-9-14)11-16(17)20(24)27-3/h4-7,10-11,14,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXNYAVQUKLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of cyclopropylamine with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives with different substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different physical and chemical properties depending on the introduced functional groups.

Scientific Research Applications

3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including as a calcium channel blocker.

    Medicine: Research investigates its potential use in developing new drugs for cardiovascular diseases and other medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved include inhibition of calcium influx, which can affect muscle contraction and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar mechanism of action.

    Felodipine: Known for its use in treating high blood pressure and angina.

Uniqueness

3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(METHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl group and methoxycarbonyl phenyl group, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

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